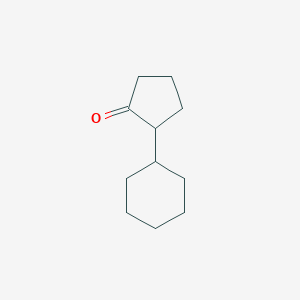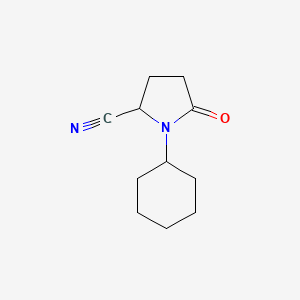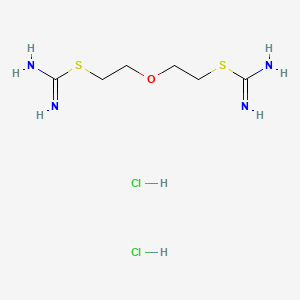![molecular formula C12H13NO3S B14668584 Cyclohexanone, 3-[(4-nitrophenyl)thio]- CAS No. 36640-29-6](/img/structure/B14668584.png)
Cyclohexanone, 3-[(4-nitrophenyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanone, 3-[(4-nitrophenyl)thio]- is an organic compound with the molecular formula C12H13NO3S It is a derivative of cyclohexanone, where a nitrophenylthio group is attached to the third carbon of the cyclohexanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 3-[(4-nitrophenyl)thio]- typically involves the reaction of cyclohexanone with 4-nitrothiophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanone, 3-[(4-nitrophenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The nitrophenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Compounds with different functional groups replacing the nitrophenylthio group.
Applications De Recherche Scientifique
Cyclohexanone, 3-[(4-nitrophenyl)thio]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Cyclohexanone, 3-[(4-nitrophenyl)thio]- involves its interaction with specific molecular targets. The nitrophenylthio group can interact with enzymes or receptors, leading to changes in their activity. The compound may also undergo metabolic transformations, resulting in active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone, 3-[(4-chlorophenyl)thio]-: Similar structure but with a chlorophenylthio group instead of a nitrophenylthio group.
Cyclohexanone, 3-[(4-methylphenyl)thio]-: Contains a methylphenylthio group.
Cyclohexanone, 3-[(4-aminophenyl)thio]-: Features an aminophenylthio group.
Uniqueness
Cyclohexanone, 3-[(4-nitrophenyl)thio]- is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can participate in redox reactions and influence the compound’s reactivity and interaction with biological targets. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
36640-29-6 |
|---|---|
Formule moléculaire |
C12H13NO3S |
Poids moléculaire |
251.30 g/mol |
Nom IUPAC |
3-(4-nitrophenyl)sulfanylcyclohexan-1-one |
InChI |
InChI=1S/C12H13NO3S/c14-10-2-1-3-12(8-10)17-11-6-4-9(5-7-11)13(15)16/h4-7,12H,1-3,8H2 |
Clé InChI |
XCBCPCUXDZMGFG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC(=O)C1)SC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[3-(4-Hydroxyphenyl)acryloyl]oxy}butanedioic acid](/img/structure/B14668515.png)
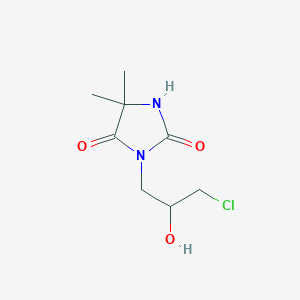
![3-[4-(2,3-Dihydroxypropyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B14668528.png)
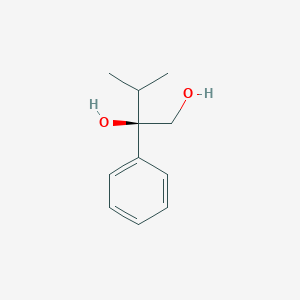
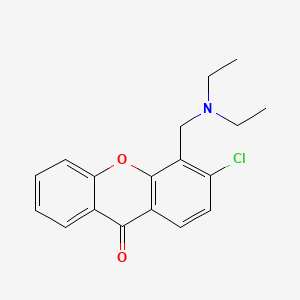
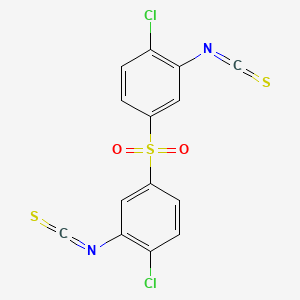
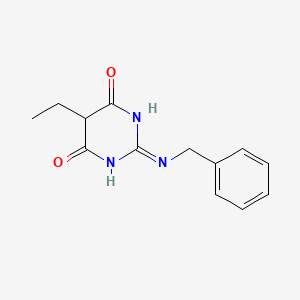
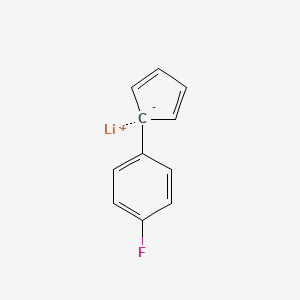

![Bis[(3-ethyl-3-oxetanyl)methyl] phenyl phosphite](/img/structure/B14668553.png)
